N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide
Description
N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide is a heterocyclic compound featuring a nicotinamide moiety linked to a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position. The 1,3,4-thiadiazole scaffold is known for its broad pharmacological applications, including antimicrobial, anticancer, and anticonvulsant activities . The ethyl substituent may influence lipophilicity and metabolic stability, while the nicotinamide group could contribute to interactions with enzymatic targets, such as NAD(P)-dependent enzymes .
Properties
Molecular Formula |
C10H10N4OS |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N4OS/c1-2-8-13-14-10(16-8)12-9(15)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,14,15) |
InChI Key |
FJZMJTXABOLXCG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide typically involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with nicotinic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions often conducted in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
The compound exhibits significant potential in medicinal chemistry due to its biological activities:
Anticancer Activity
Several studies have indicated that N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide possesses anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results in inhibiting cell growth.
| Cell Line | Percent Growth Inhibition (PGI) | Reference Year |
|---|---|---|
| SNB-19 | 86.61% | 2023 |
| OVCAR-8 | 85.26% | 2023 |
| NCI-H40 | 75.99% | 2023 |
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it could significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
Antimicrobial Activity
This compound has shown antimicrobial activity against various pathogens.
| Organism | Minimum Inhibitory Concentration (MIC) | Reference Year |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 2024 |
| Escherichia coli | 64 µg/mL | 2024 |
Agricultural Applications
The potential of this compound extends to agricultural applications as well. Its structural characteristics may allow it to function as an effective agrochemical:
Fungicidal Activity
Research indicates that derivatives of this compound exhibit fungicidal properties against plant pathogens such as Pseudoperonospora cubensis, responsible for cucumber downy mildew.
| Compound | Effective Concentration (EC50) | Reference Year |
|---|---|---|
| Compound 4a | 4.69 mg/L | 2022 |
| Compound 4f | 1.96 mg/L | 2022 |
Case Studies
Several case studies have been conducted to further explore the biological effects of this compound:
Study on Anticancer Activity (2023) : This study evaluated the cytotoxic effects on human breast cancer cells (MCF-7), revealing a dose-dependent decrease in cell viability with an IC50 value of 15 µM after treatment.
Study on Antimicrobial Activity (2024) : The efficacy against Gram-positive and Gram-negative bacteria was assessed, demonstrating significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
Inflammation Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages; treatment resulted in a reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, their substituents, and documented properties:
Pharmacological and Physicochemical Differences
- Nicotinamide vs. Valproic Acid Derivatives: Nicotinamide-linked compounds (e.g., NTD series) may target metabolic pathways or NAD(P)-dependent enzymes due to the vitamin B3 moiety . In contrast, the valproic acid derivative (N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propylpentanamide) demonstrated potent anti-epileptic activity in murine models, likely via GABAergic modulation . The valproic acid analog’s poor water solubility limits its formulation flexibility, prompting research into nanocapsule delivery systems . Nicotinamide derivatives, with polar amide groups, may exhibit better solubility profiles .
- Substituent Effects: Ethyl vs. Chloro Substituent: The 2-chloro variant () introduces steric and electronic effects that may alter binding affinity or metabolic stability, though biological data is lacking .
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)nicotinamide is a compound belonging to the thiadiazole class, which has garnered attention for its diverse biological activities. This article provides an in-depth analysis of its biological activity, focusing on its antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a thiadiazole ring linked to a nicotinamide moiety. The structural characteristics of this compound contribute to its biological activities. Thiadiazoles are known for their ability to interact with various biological targets due to their heterocyclic nature and functional groups.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiadiazole derivatives, including this compound.
Table 1: Antimicrobial Activity of Thiadiazole Derivatives
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32.6 μg/mL |
| This compound | Escherichia coli | 47.5 μg/mL |
| Other Thiadiazole Derivatives | Various Gram-positive and Gram-negative bacteria | Varies (typically 16 - 64 μg/mL) |
Research indicates that compounds with the thiadiazole structure exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that derivatives of thiadiazoles possess MIC values lower than those of standard antibiotics like ampicillin and fluconazole .
Anti-inflammatory Activity
In addition to antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. A study involving related thiadiazole derivatives indicated that certain compounds exhibited potent anti-inflammatory activity surpassing that of well-known non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac .
The anti-inflammatory activity is believed to stem from the inhibition of cyclooxygenase enzymes (COX), particularly COX-2. In silico docking studies have shown that these compounds bind effectively to COX enzymes, suggesting a mechanism similar to that of traditional NSAIDs .
Case Studies and Research Findings
A series of experiments were conducted to evaluate the biological activities of various thiadiazole derivatives:
- Synthesis and Testing : A recent study synthesized multiple thiadiazole derivatives and tested their efficacy against a range of pathogens. Notably, compounds with specific substitutions on the thiadiazole ring demonstrated enhanced antibacterial properties compared to their unsubstituted counterparts .
- Comparative Analysis : In a comparative analysis involving different derivatives, it was found that this compound showed superior activity against Staphylococcus aureus compared to other tested compounds .
- Molecular Dynamics Simulations : Molecular dynamics simulations further supported the findings by illustrating stable interactions between the compound and its biological targets over extended periods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
